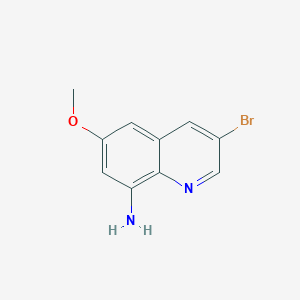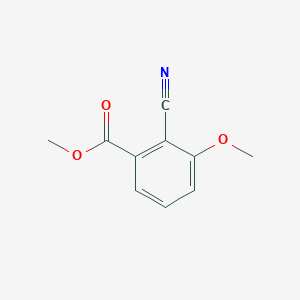
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is an organic compound that features a pyrimidine ring attached to a propene chain with a dimethylamino group
Preparation Methods
The synthesis of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one typically involves the reaction of pyrimidine derivatives with propene compounds under specific conditions. One common method involves the use of hydrothermal treatment, where the reactants are subjected to high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include diisopropylzinc, which is known for its role in asymmetric autocatalysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and other complex structures.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its interactions with biological molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one exerts its effects involves its ability to act as an asymmetric autocatalyst. This means that the compound can catalyze its own formation in an enantioselective manner, leading to the amplification of chirality . The molecular targets and pathways involved in this process include interactions with diisopropylzinc and other reagents that facilitate the autocatalytic cycle.
Comparison with Similar Compounds
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one can be compared with other pyrimidine derivatives and compounds that exhibit similar autocatalytic properties. Some similar compounds include:
5-Pyrimidyl phosphonic acid: Used in the synthesis of coordination polymers.
5-(Pyrimidyl)tetrazole: Known for its role in the formation of metal-tetrazolate networks.
The uniqueness of this compound lies in its specific structure and the ability to undergo asymmetric autocatalysis, which is not commonly observed in other similar compounds.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3 |
InChI Key |
GNNGOBBGXHJRBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CN=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)



